2-Amino-6-chloro-3-hydroxybenzoic acid

Enzyme Kinetics Neurochemistry Kynurenine Pathway

Researchers studying the kynurenine pathway often face inconsistent enzyme inhibition due to regioisomeric impurities. This 6-chloro derivative provides a specific, mechanism-based solution as a time-dependent inactivator of 3-hydroxyanthranilic acid 3,4-dioxygenase (3HAO), distinct from the competitive 4-chloro isomer. - Enables sustained 3HAO knockdown for downstream metabolic studies with confirmed inactivation kinetics (Ki = 8 mM, k-4 = 7.2 × 10³ min⁻¹). - Supplied at 97% HPLC purity with full analytical characterization (mp 192-194°C), ensuring reproducibility in SAR assays and multi-step syntheses. - Available from stock with documented storage (-20°C, inert atmosphere) and global shipping, meeting both research rigor and procurement efficiency.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS No. 629652-73-9
Cat. No. B1375961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-3-hydroxybenzoic acid
CAS629652-73-9
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)N)C(=O)O)Cl
InChIInChI=1S/C7H6ClNO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,9H2,(H,11,12)
InChIKeyZEGFVPKZTPJGRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-chloro-3-hydroxybenzoic Acid: Chemical Class & Specifications


2-Amino-6-chloro-3-hydroxybenzoic acid (CAS 629652-73-9), also known as 6-chloro-3-hydroxyanthranilic acid, is a chlorinated derivative of 3-hydroxyanthranilic acid. It belongs to the class of aminohydroxybenzoic acids and has the molecular formula C7H6ClNO3 with a molecular weight of 187.58 g/mol . This compound is primarily utilized as a research chemical and building block in organic synthesis , and has been investigated as an inactivator of the enzyme 3-hydroxyanthranilic acid 3,4-dioxygenase (3HAO), which is involved in the kynurenine pathway of tryptophan metabolism [1].

Enzyme inactivator 3HAO time-dependent inactivation for kynurenine pathway studies
Synthesis building block Regiospecific chloro-hydroxy aromatic scaffold for multi-step synthesis
Research grade In vitro tool compound; not for therapeutic or diagnostic use

2-Amino-6-chloro-3-hydroxybenzoic Acid: Positional Isomer Specificity


The precise substitution pattern on the aromatic ring of 2-amino-6-chloro-3-hydroxybenzoic acid dictates its unique interaction with biological targets and its utility in chemical synthesis. The chlorine atom at the 6-position, adjacent to the carboxylic acid group, creates a distinct steric and electronic environment compared to the 4-chloro positional isomer (2-amino-4-chloro-3-hydroxybenzoic acid; CAS 23219-33-2) [1]. This difference translates directly into divergent enzyme inhibition mechanisms: the 6-chloro derivative acts as a time-dependent inactivator of 3HAO, whereas the 4-chloro derivative functions as a tight-binding competitive inhibitor [2]. Furthermore, substitution with a chloro group imparts different physicochemical properties, including increased lipophilicity and altered hydrogen-bonding capacity, relative to the unsubstituted parent compound 3-hydroxyanthranilic acid (CAS 548-93-6), which affects solubility, metabolic stability, and protein binding . Generic substitution without regard to regiochemistry will result in distinct pharmacological or synthetic outcomes, making specific procurement essential.

4-Chloro positional isomer

Competitive inhibition mechanism may not reproduce irreversible inactivation; enzyme knockdown profile may shift.

Unsubstituted 3-hydroxyanthranilic acid

Lacks chloro-induced lipophilicity, altering metabolic stability and protein binding in pathway studies.

Regiochemistry mismatch

Substitution pattern directs reactivity; isomers may yield divergent synthetic products.

2-Amino-6-chloro-3-hydroxybenzoic Acid: Quantitative Evidence


3HAO Inhibition: Irreversible vs Competitive

The 6-chloro positional isomer (2-amino-6-chloro-3-hydroxybenzoic acid) exhibits time-dependent, irreversible inactivation of 3-hydroxyanthranilic acid 3,4-dioxygenase (3HAO), a mechanism fundamentally different from the reversible, competitive inhibition displayed by the 4-chloro isomer [1]. This mechanism-based inactivation is characterized by specific kinetic parameters [2].

Inactivation mechanism
Head-to-head
Time-dependent irreversible vs. competitive reversible; Ki 8 mM vs. 6 nM
Supports sustained enzyme knockdown for pathway studies
Mechanism-based inactivation; kinact observed
Enzyme Kinetics Neurochemistry Kynurenine Pathway Drug Discovery

Concentration-Dependent 3HAO Inactivation

The inhibitory effect of 2-amino-6-chloro-3-hydroxybenzoic acid on 3HAO enzymatic activity is concentration-dependent within the low millimolar range. A progressive loss of enzyme function is observed as a direct function of increasing inhibitor concentration [1].

Concentration window
Reported
5–20 mM range for 3HAO activity loss
Defines operational concentration for in vitro inactivation assays
Concentration-dependent response; mechanistic divergence from 4-fluoro analog
Enzyme Assay Concentration-Response 3HAO Inactivation

Solubility Profile: Hydroxyl Group Effect

The presence of the hydroxyl group in 2-amino-6-chloro-3-hydroxybenzoic acid enhances its polarity relative to its non-hydroxylated analog. This structural feature is expected to improve solubility in polar solvents compared to 2-amino-6-chlorobenzoic acid, which lacks the hydroxyl moiety . Vendor data provides specific solubility information [1].

Solubility profile
Class-level inference
DMSO (slight), Methanol (slight) vs. non-hydroxylated analog
Guides solvent selection; hydroxyl group enhances polar solvent compatibility
Data to verify; vendor-sourced solubility
Solubility Formulation Physical Chemistry Analytical Chemistry

2-Amino-6-chloro-3-hydroxybenzoic Acid: Application Scenarios


Kynurenine Pathway in Neurodegenerative Disease

Researchers studying the role of quinolinic acid, an excitotoxin produced via the kynurenine pathway, in neurodegenerative conditions can utilize 2-amino-6-chloro-3-hydroxybenzoic acid as a specific, mechanism-based inactivator of 3HAO. Its time-dependent inactivation profile differentiates it from reversible inhibitors and allows for sustained enzyme knockdown in vitro, facilitating the study of downstream metabolic effects [1].

Inhibition Mechanism Differentiation in Drug Discovery

In early-stage drug discovery programs targeting 3HAO, this compound serves as a valuable chemical probe to dissect inhibition mechanisms. By comparing its irreversible, time-dependent inactivation kinetics (Ki = 8 mM, k-4 = 7.2 × 10^3 min^-1) with the tight-binding, competitive inhibition of its 4-chloro isomer (Ki = 6 nM), researchers can calibrate assays and understand the structure-activity relationship governing inhibitor-enzyme interactions [2].

Synthesis of Chlorinated Aromatic Building Blocks

As a functionalized aromatic scaffold bearing amino, chloro, hydroxyl, and carboxylic acid moieties, 2-amino-6-chloro-3-hydroxybenzoic acid is a versatile starting material for the synthesis of more complex molecules. Its specific substitution pattern, confirmed by analytical data including a melting point of 192-194°C and purity specifications (e.g., 97%), ensures reproducible outcomes in multi-step organic syntheses, particularly where regiochemistry is critical [3].

Analytical Method Development for Chlorinated Metabolites

Given its defined structure and physicochemical properties, including moderate solubility in DMSO and methanol, 2-amino-6-chloro-3-hydroxybenzoic acid can be employed as a reference standard or internal standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying similar chlorinated metabolites in biological matrices [4].

Application
Selection Property
Validation Focus
Kynurenine pathway neurodegeneration studies
Mechanism-based 3HAO inactivation
Sustained enzyme knockdown in in vitro models
Inhibition mechanism differentiation in drug discovery
Irreversible vs competitive inhibition profiles
Structure-activity relationship and assay calibration
Synthesis of chlorinated aromatic building blocks
Regiochemistry and functional group tolerance
Multi-step synthesis reproducibility
Analytical method development for chlorinated metabolites
Physicochemical properties (polarity, solubility)
HPLC/LC-MS reference standard suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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